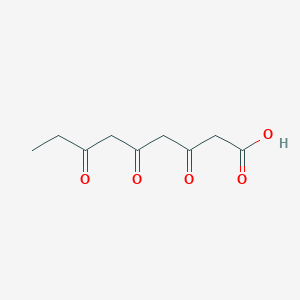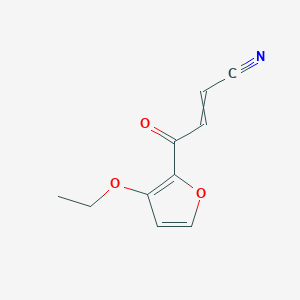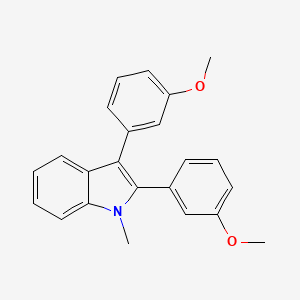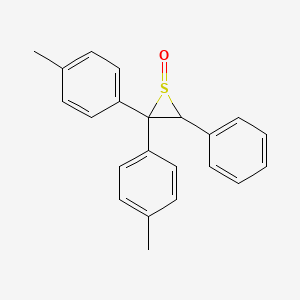
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide is a chemical compound that belongs to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to the thiirane ring, along with an oxide functional group. Thiiranes are known for their reactivity and are used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(4-methylphenyl)-3-phenylthiirane with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the thiirane.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane derivatives.
Substitution: Various substituted thiirane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide has several scientific research applications, including:
- **
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Eigenschaften
CAS-Nummer |
61080-11-3 |
|---|---|
Molekularformel |
C22H20OS |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2,2-bis(4-methylphenyl)-3-phenylthiirane 1-oxide |
InChI |
InChI=1S/C22H20OS/c1-16-8-12-19(13-9-16)22(20-14-10-17(2)11-15-20)21(24(22)23)18-6-4-3-5-7-18/h3-15,21H,1-2H3 |
InChI-Schlüssel |
YXBXQIGUXBENIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(C(S2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


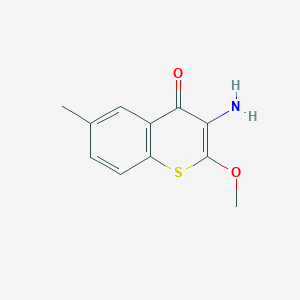

![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
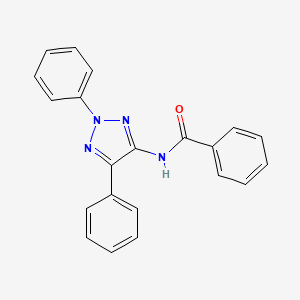

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
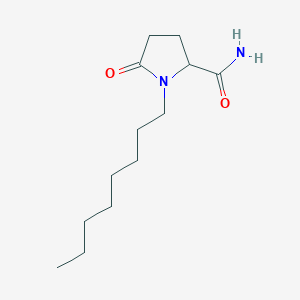
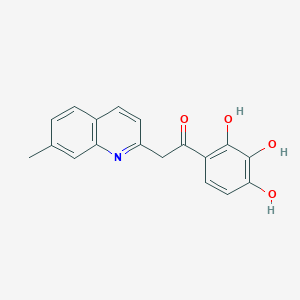
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
